1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group. It is known for its use in various chemical reactions and industrial applications, particularly in the formylation of aromatic compounds and as a chlorination agent in the formation of acid chlorides .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . Another method involves the chlorination of chlorodimethyl ether .
Industrial Production Methods
The industrial production of this compound typically involves the chlorination process, where chlorodimethyl ether is subjected to chlorination under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane has several scientific research applications, including:
Biology: Employed in various biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. It can also act as a chlorinating agent, facilitating the formation of acid chlorides and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Dichloromethyl methyl ether: Similar in structure and used for formylation and chlorination.
1,2-Dichloroethane: Another chlorinated hydrocarbon used in the production of vinyl chloride.
Uniqueness
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane is unique due to its specific reactivity and applications in formylation and chlorination reactions. Its ability to act as both a formylating reagent and a chlorinating agent sets it apart from other similar compounds .
Properties
CAS No. |
64670-27-5 |
---|---|
Molecular Formula |
C6H8Cl4O |
Molecular Weight |
237.9 g/mol |
IUPAC Name |
1,1-dichloro-2-(dichloromethoxymethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C6H8Cl4O/c1-5(2-6(5,9)10)3-11-4(7)8/h4H,2-3H2,1H3 |
InChI Key |
DKEXAOBNUKTHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)COC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.